molecular formula C20H18BrN3O2 B14876007 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B14876007
M. Wt: 412.3 g/mol
InChI Key: BHJJQPDHMQFRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyridazine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
  • **2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
  • **2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance its ability to participate in halogen bonding, making it distinct from its chloro- or fluoro-substituted analogs.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O2/c1-13-4-3-5-17(14(13)2)22-19(25)12-24-20(26)11-10-18(23-24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

BHJJQPDHMQFRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.